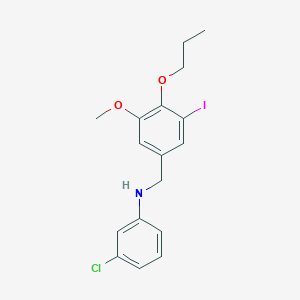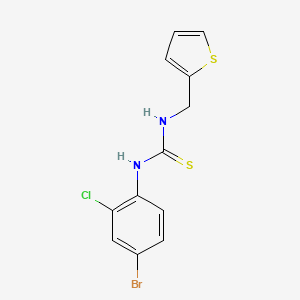![molecular formula C20H15N3O2S B4853317 5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)
5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione
説明
5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications. TZD is a derivative of thiazolidinedione, which is widely used in the treatment of diabetes mellitus.
作用機序
The mechanism of action of TZD is not fully understood. However, it is believed that TZD exerts its effects by modulating various signaling pathways in cells. TZD has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in lipid metabolism, glucose uptake, and insulin sensitivity. Additionally, TZD has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
TZD has been shown to have a number of biochemical and physiological effects. In animal models, TZD has been shown to reduce inflammation, oxidative stress, and cell proliferation. Additionally, TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and increase glucose uptake in adipose tissue and skeletal muscle. These effects suggest that TZD may have potential applications in the treatment of diabetes and cancer.
実験室実験の利点と制限
One of the advantages of TZD is its relative ease of synthesis. Additionally, TZD has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of TZD is its potential toxicity. TZD has been shown to cause liver damage and other adverse effects in animal models. Therefore, further studies are needed to determine the safety and efficacy of TZD in humans.
将来の方向性
There are several future directions for research on TZD. One area of interest is the development of novel TZD analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the mechanism of action of TZD and its potential applications in the treatment of cancer and diabetes. Finally, the use of TZD in combination with other drugs may enhance its therapeutic effects and reduce its toxicity.
科学的研究の応用
TZD has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TZD has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, TZD has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. These findings suggest that TZD may have potential applications in the treatment of cancer and diabetes.
特性
IUPAC Name |
(5E)-5-[(1-benzyl-3-phenylpyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19-17(26-20(25)21-19)11-16-13-23(12-14-7-3-1-4-8-14)22-18(16)15-9-5-2-6-10-15/h1-11,13H,12H2,(H,21,24,25)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQQGVRMKINAX-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=C4C(=O)NC(=O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/4\C(=O)NC(=O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



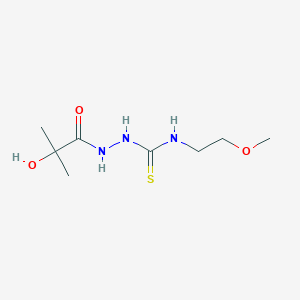
![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4853251.png)
![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)
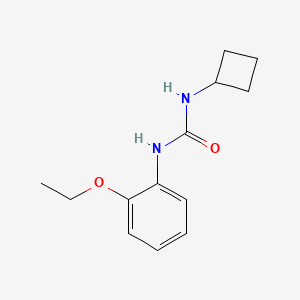
![1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
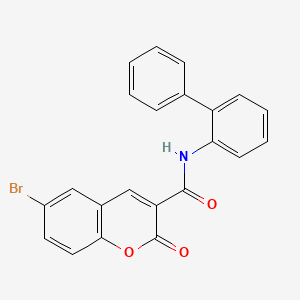
![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
![N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4853324.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
